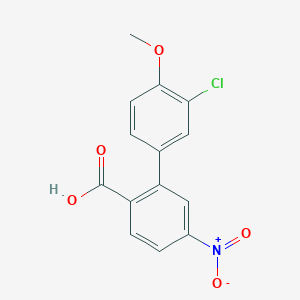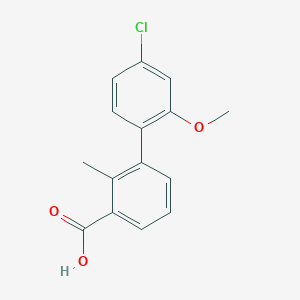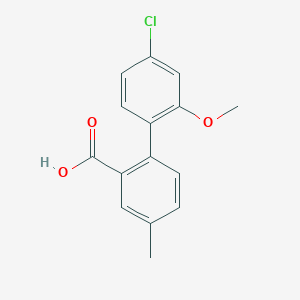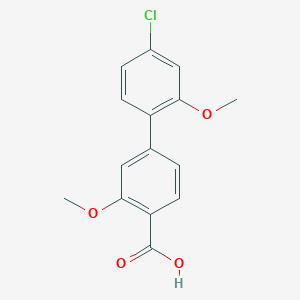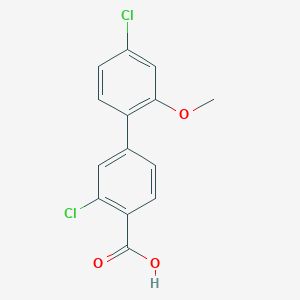
3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% (3-CMPFB) is a compound of interest due to its potential use in scientific research. It is a halogenated aromatic compound that is used in a variety of laboratory experiments, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in studies involving enzyme inhibition, as well as in the synthesis of other compounds. It has also been used in studies involving the regulation of gene expression, and in the development of new pharmaceuticals. Additionally, 3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% has been used in studies involving the inhibition of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory prostaglandins.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% is not fully understood. It is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase-2, and to affect the regulation of gene expression. It is also thought to have antioxidant properties, which may be beneficial in certain applications.
Biochemical and Physiological Effects
3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory prostaglandins. Additionally, it has been found to have antioxidant properties, which may be beneficial in certain applications. In animal studies, 3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% has been found to reduce inflammation and pain, as well as to have anti-tumor activity.
Advantages and Limitations for Lab Experiments
The use of 3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% in laboratory experiments has both advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, and the yield of the reaction is usually around 95%. Additionally, it has been found to have a variety of biochemical and physiological effects, which may be beneficial in certain applications. However, the mechanism of action of 3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% is not fully understood, and it is not known if it has any long-term side effects.
Future Directions
The future directions for 3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% are numerous. Further research is needed to fully understand its mechanism of action, as well as its long-term effects. Additionally, further research is needed to explore its potential use in the development of new pharmaceuticals. Additionally, further research is needed to explore its potential use in the treatment of inflammation and pain, as well as its potential use in the treatment of cancer. Finally, further research is needed to explore its potential use in other applications, such as the regulation of gene expression.
Synthesis Methods
3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% can be synthesized from 4-chloro-2-methoxyphenol and 5-fluorobenzoic acid. The synthesis process involves the reaction of the 4-chloro-2-methoxyphenol with 5-fluorobenzoic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 80-90°C for 2-3 hours, and the product is isolated by recrystallization. The yield of the reaction is usually around 95%.
properties
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-13-7-10(15)2-3-12(13)8-4-9(14(17)18)6-11(16)5-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDOMFROEUFJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691078 |
Source


|
| Record name | 4'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261909-66-3 |
Source


|
| Record name | 4'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



